N-cyclopentyl-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The benzodiazole core is then reacted with a thiol derivative to introduce the sulfanyl group.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the intermediate with 4-methoxyphenoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE
- N-CYCLOPENTYL-2-(2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE
Uniqueness
N-CYCLOPENTYL-2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H27N3O3S/c1-28-18-10-12-19(13-11-18)29-14-15-30-23-25-20-8-4-5-9-21(20)26(23)16-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3,(H,24,27) |
InChI Key |
BRVDZMJSUUIIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CCCC4 |
Origin of Product |
United States |
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